3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(furan-2-YL)methyl]-1H-1,2,4-triazol-5-amine
Description
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(furan-2-YL)methyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Properties
IUPAC Name |
[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-7-3-13(4-8-15)18-24-20(23-12-17-2-1-11-28-17)26(25-18)19(27)14-5-9-16(22)10-6-14/h1-11H,12H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWESCGQVOZOSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(furan-2-YL)methyl]-1H-1,2,4-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and fluorobenzoyl groups via substitution reactions. The furan-2-ylmethyl group is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(furan-2-YL)methyl]-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for use in pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(furan-2-YL)methyl]-1H-1,2,4-triazol-5-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(thiophen-2-YL)methyl]-1H-1,2,4-triazol-5-amine: Similar structure but with a thiophene ring instead of a furan ring.
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(pyridin-2-YL)methyl]-1H-1,2,4-triazol-5-amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-N-[(furan-2-YL)methyl]-1H-1,2,4-triazol-5-amine may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
